molecular formula C10H10ClFO3 B13912879 2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane

2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane

Cat. No.: B13912879
M. Wt: 232.63 g/mol
InChI Key: IMTXEHSFIJSFKU-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H10ClFO3 It is a member of the dioxolane family, characterized by a dioxolane ring attached to a phenoxy group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 2-chloro-4-fluorophenol with a suitable dioxolane derivative. One common method is the condensation of 2-chloro-4-fluorophenol with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various phenoxy derivatives, while oxidation and reduction can produce different alcohols, ketones, or aldehydes .

Scientific Research Applications

2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The dioxolane ring and phenoxy group play crucial roles in these interactions, contributing to the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane is unique due to its specific combination of chlorine and fluorine substitutions on the phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10ClFO3/c11-8-5-7(12)1-2-9(8)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

IMTXEHSFIJSFKU-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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